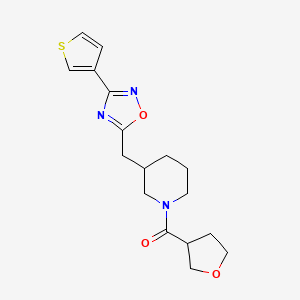
N-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine" is a pyrimidin-4-amine derivative, which is a class of compounds known for their potential biological activities. Pyrimidin-4-amines have been studied for various applications, including as pesticides and kinase inhibitors. The presence of a 1,2,4-oxadiazole moiety is significant as it is often associated with a range of biological activities and can contribute to the compound's efficacy as a pesticide or inhibitor .
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives typically involves multi-step reactions that may include cyclization, amidation, and the use of various reagents and catalysts. For instance, the synthesis of related compounds has been achieved through reactions involving hydroxylamine hydrochloride, which leads to the formation of 1,2,4-oxadiazole rings . Another example is the cyclization of a thiosemicarbazide in the presence of nickel nitrate to form a triazolopyrimidin-amine . These methods highlight the complexity and versatility of synthetic routes available for creating pyrimidin-4-amine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidin-4-amine derivatives is often confirmed using techniques such as NMR, HRMS, and X-ray crystallography. The crystal structure can reveal important aspects such as the planarity of the molecule, the presence of hydrogen bonding, and π-stacking interactions, which can influence the biological activity . For example, the crystal structure of a similar compound, N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, provided insights into its mechanism of action as a kinase inhibitor .
Chemical Reactions Analysis
Pyrimidin-4-amine derivatives can undergo various chemical reactions, including cyclization and ring closure, which are crucial for their biological activity. The reactions can be influenced by different substituents on the pyrimidine ring and the surrounding moieties . The reactivity of these compounds can also be evaluated through molecular docking studies, which can predict how they interact with biological targets such as enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-4-amine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the compound's bioavailability and efficacy. For instance, the presence of dimethoxy groups could affect the compound's lipophilicity, which in turn influences its ability to penetrate biological membranes . Additionally, the presence of intermolecular hydrogen bonds can enhance the stability of the compound in the solid state .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-24-11-5-6-13(14(8-11)25-2)21-16-12(9-19-10-20-16)18-22-17(23-26-18)15-4-3-7-27-15/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVGOMMVBJEGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid](/img/structure/B3001630.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethylphenyl)prop-2-enoate](/img/structure/B3001636.png)
![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)




![2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3001647.png)

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3001652.png)